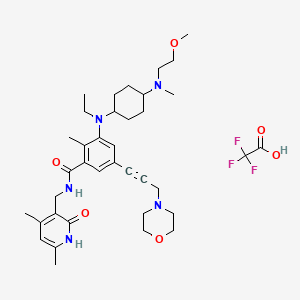

EPZ011989 trifluoroacetate

Übersicht

Beschreibung

EPZ011989 trifluoroacetate is a potent and orally active Zeste Homolog 2 (EZH2) inhibitor with metabolic stability . It has inhibitory inhibition for EZH2 with a Ki value of <3 nM . EPZ011989 trifluoroacetate shows robust methyl mark inhibition and anti-tumor activity . It can be used for the research of various cancers .

Chemical Reactions Analysis

EPZ011989 trifluoroacetate is known to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This is a type of click chemistry reaction, which is a modular, wide in scope, and can yield high product purity .Wissenschaftliche Forschungsanwendungen

Catalyst in Organic Synthesis

EPZ011989 trifluoroacetate has applications as a catalyst in organic synthesis. A study by Iranpoor and Adibi (2000) demonstrated that Iron(III) trifluoroacetate is an efficient and nonhygroscopic catalyst for the alcoholysis, hydrolysis, and acetolysis of epoxides, as well as the addition of halide and nitrate ions to epoxides to produce corresponding 2-halo and 2-nitratoalkanols. This catalyst also facilitates the conversion of epoxides to acetonides and thiiranes (Iranpoor & Adibi, 2000).

Solvent for Radical Cation Generation

EPZ011989 trifluoroacetate is useful in generating radical cations. Eberson, Hartshorn, and Persson (1995) found that 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFP) is a superior solvent for the generation of radical cations, increasing their half-lives compared to trifluoroacetic acid. This facilitates high-quality electron paramagnetic resonance (EPR) spectra of radical cations (Eberson, Hartshorn, & Persson, 1995).

Catalytic Activity in Metal-Organic Frameworks

In the field of metal-organic frameworks, EPZ011989 trifluoroacetate demonstrates significant importance. Vermoortele et al. (2013) showed that the catalytic activity of the zirconium terephthalate UiO-66(Zr) can be drastically increased using a modulation approach with trifluoroacetic acid. This method leads to a more open framework with a large number of open sites, enhancing the material's catalytic efficiency (Vermoortele et al., 2013).

Synthesis of Fluorine-Containing Organosilicon Oligomers

In the synthesis of organosilicon oligomers, EPZ011989 trifluoroacetate plays a critical role. Soldatov et al. (2015) synthesized statistical fluorine-containing copolymers in trifluoroacetic acid as an active medium, resulting in products with higher molecular weight and compositional homogeneity compared to those synthesized in acetic acid (Soldatov et al., 2015).

Applications in Biomedical EPR Imaging

EPZ011989 trifluoroacetate is also significant in the field of biomedical electron paramagnetic resonance (EPR) imaging. Dhimitruka et al. (2007) reported the large-scale synthesis of the Finland trityl radical, using trifluoroacetic acid in the synthesis process. The resultant compound is very sensitive to molecular oxygen and suitable for high-resolution EPR imaging in various biomedical applications (Dhimitruka et al., 2007).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H51N5O4.C2HF3O2/c1-7-40(30-12-10-29(11-13-30)38(5)15-18-43-6)33-23-28(9-8-14-39-16-19-44-20-17-39)22-31(27(33)4)34(41)36-24-32-25(2)21-26(3)37-35(32)42;3-2(4,5)1(6)7/h21-23,29-30H,7,10-20,24H2,1-6H3,(H,36,41)(H,37,42);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUQBEFSKUVFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCC(CC1)N(C)CCOC)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C#CCN4CCOCC4.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H52F3N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

719.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

EPZ011989 trifluoroacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

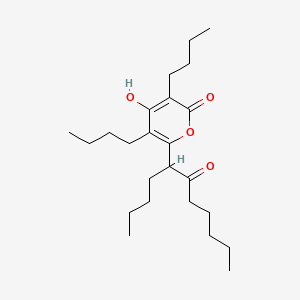

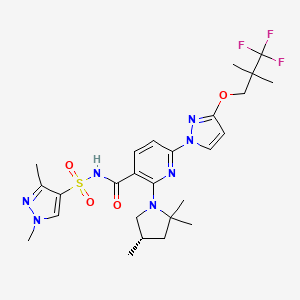

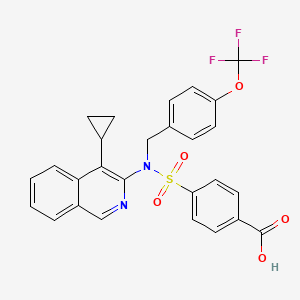

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B607270.png)

![Methyl 9-((2-fluoro-4-methoxyphenyl)amino)thiazolo[5,4-f]quinazoline-2-carbimidate](/img/structure/B607279.png)

![6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one](/img/structure/B607292.png)